molecular formula C13H14ClNO3 B13798119 o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide CAS No. 77694-30-5

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide

Cat. No.: B13798119
CAS No.: 77694-30-5
M. Wt: 267.71 g/mol
InChI Key: ZDSBOBNPOABMNK-UHFFFAOYSA-N
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Description

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide is a benzamide derivative characterized by an ortho-chloro-substituted benzene ring and a cyclic N-substituent (5,5-dimethyl-2-oxotetrahydro-3-furyl). The cyclic furyl group introduces conformational rigidity, while the ortho-chloro substituent may influence electronic and steric properties .

Properties

CAS No.

77694-30-5

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-5-3-4-6-9(8)14/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI Key

ZDSBOBNPOABMNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide core .

Scientific Research Applications

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Chlorination

  • This positioning may disrupt π-π stacking or enhance CH-π interactions with residues like Tyr121 .
  • p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide: The para-chloro isomer () lacks steric hindrance but may exhibit stronger electron-withdrawing effects due to resonance stabilization.

N-Substituent Variations

  • Cyclic vs. The oxo group may participate in hydrogen bonding with Ser81 or Tyr121 . Linear Linker Analogs (e.g., compound 27): Derivatives with 4–5 carbon linear linkers () form stronger hydrogen bonds with Tyr121 due to optimal alignment. However, flexible linkers may reduce binding specificity compared to the rigid furyl group .
  • Piperidyl or Indolyl Substituents: These groups () could enhance hydrophobic or aromatic interactions but lack the oxo group’s hydrogen-bonding capability .

Interaction Profiles and Binding Efficiency

Compound Name Chloro Position N-Substituent Type Key Interactions Hydrogen Bond Strength Conformational Stability
Target Compound Ortho Cyclic (furyl) CH-π with Tyr121, sandwich with Trp279/Tyr70 Moderate High
p-Chloro Analog Para Cyclic (furyl) Similar to target, enhanced resonance effects Moderate (inferred) High
Compound 27 (linear linker) N/A Linear (4–5 C) Strong H-bonds with Tyr121 Strong Moderate
o-Benzoyl Analog Ortho Benzoyl π-π stacking, potential steric clash Weak Low

Biological Activity

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14ClN2O3
  • Molecular Weight : 267.708 g/mol
  • CAS Number : 77694-30-5

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been noted:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways of pathogens, which disrupts their growth and replication.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
  • Photosynthetic Inhibition : The compound has been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts, suggesting a potential use in herbicide formulations .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeTest Organisms/ConditionsObserved EffectReference
AntibacterialVarious bacterial strainsEffective against mycobacteria
AntifungalFungal strainsComparable efficacy to fluconazole
Photosynthetic InhibitionSpinach chloroplastsInhibition of photosynthetic activity
Enzyme InhibitionSpecific metabolic enzymesSignificant inhibition observed

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against standard strains of Escherichia coli and Candida albicans. The compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like penicillin and fluconazole.

Case Study 2: Photosynthetic Impact

Another investigation focused on the impact of this compound on photosynthetic organisms. The results indicated that at certain concentrations, the compound effectively inhibited electron transport in spinach chloroplasts, leading to reduced photosynthesis rates. This finding suggests potential applications in agricultural pest control .

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